N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Bromine and Fluorine Groups: Halogenation reactions are employed to introduce the bromine and fluorine atoms into the aromatic ring.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides.
Attachment of the Benzyl Group: The benzyl group is attached via an etherification reaction, typically using a benzyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound may be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It can be utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-chloro-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-bromo-2-chlorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O3/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDUMZARMBPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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